1H-Imidazo(4,5-d)pyridazine-4,7-dione, 2-(butylthio)-5,6-dihydro-1-(phenylmethyl)-
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Overview
Description
1-Benzyl-2-(butylthio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is a heterocyclic compound that belongs to the imidazo[4,5-d]pyridazine family This compound is characterized by its unique structure, which includes a benzyl group, a butylthio substituent, and a dihydroimidazo[4,5-d]pyridazine core
Preparation Methods
The synthesis of 1-Benzyl-2-(butylthio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a benzyl-substituted hydrazine with a butylthio-substituted nitrile can lead to the formation of the desired imidazo[4,5-d]pyridazine core. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity .
Chemical Reactions Analysis
1-Benzyl-2-(butylthio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the imidazo[4,5-d]pyridazine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, such as antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic applications include the treatment of infections and cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(butylthio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its biological effects. Pathways involved in its mechanism of action may include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
1-Benzyl-2-(butylthio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their substituents and biological activities.
Pyridazinones: These compounds have a pyridazine core with different substituents and exhibit diverse pharmacological properties.
Benzimidazoles: These compounds contain a benzimidazole core and are known for their therapeutic applications in various diseases.
Properties
CAS No. |
3434-24-0 |
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Molecular Formula |
C16H18N4O2S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-benzyl-2-butylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione |
InChI |
InChI=1S/C16H18N4O2S/c1-2-3-9-23-16-17-12-13(15(22)19-18-14(12)21)20(16)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,18,21)(H,19,22) |
InChI Key |
KVUMLIVRLQVRNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NNC2=O |
Origin of Product |
United States |
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